molecular formula C15H14N4O B1452132 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-37-2

4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1452132
M. Wt: 266.3 g/mol
InChI Key: WKPNSPXTVPVEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • InChI Code : 1S/C₁₆H₁₆N₄O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,18H,4-5H₂,1-2H₃,(H,19,21)

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The molecule is representative of the broader class of compounds involved in the chemistry and synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, dyes, and materials due to their diverse biological and chemical properties. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights the importance of such structures in synthesizing various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other significant heterocyclic compounds (Gomaa & Ali, 2020).

Kinase Inhibition and Drug Discovery

In the context of kinase inhibition and drug discovery, pyrazolo[3,4-d]pyridazin derivatives have been explored for their potential in interacting with kinase enzymes, which are pivotal in signaling pathways related to cancer and other diseases. The flexibility of this scaffold allows for multiple binding modes, making it a significant focus in patents and research aiming to develop novel kinase inhibitors. Such compounds are particularly noted for their ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, providing potency and selectivity in drug design (Wenglowsky, 2013).

Anticancer and Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the structure of interest, has shown a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and others. The versatility of this scaffold in drug development underscores the potential of compounds like 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in therapeutic applications. These compounds' structure-activity relationship (SAR) studies emphasize their utility in designing drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Green Chemistry and Synthesis

Furthermore, the emphasis on green chemistry and multi-component reactions (MCRs) for synthesizing fused heterocyclic derivatives illustrates an eco-friendly approach to complex molecule production. Such methodologies are crucial for developing pharmaceuticals, highlighting the relevance of research on compounds like 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in advancing sustainable and efficient synthetic strategies (Dhanalakshmi et al., 2021).

properties

IUPAC Name

4-cyclopropyl-1-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-4-2-3-5-12(9)19-14-11(8-16-19)13(10-6-7-10)17-18-15(14)20/h2-5,8,10H,6-7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPNSPXTVPVEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NNC3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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